5-Bromo-2-propoxybenzoic acid
Overview
Description
Scientific Research Applications
5-Bromo-2-propoxybenzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
5-Bromo-2-propoxybenzoic acid plays a role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to participate in reactions at the benzylic position, which involves free radical bromination, nucleophilic substitution, and oxidation . These interactions can influence the activity of enzymes and proteins that are involved in these pathways. For example, the compound may interact with enzymes that catalyze the oxidation of alkyl side chains to carboxylic acid functional groups, thereby affecting the overall biochemical pathway.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to impact the redifferentiation of shoots and roots in plant cells, suggesting that it can alter cellular processes related to growth and development . Additionally, the compound’s interactions with cellular components can lead to changes in gene expression, which in turn can affect cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can participate in free radical reactions, where it loses a bromine atom and forms a radical that can interact with other molecules . This process can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound’s ability to undergo nucleophilic substitution and oxidation reactions can result in changes in gene expression and enzyme activity, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation, which may affect its efficacy and potency over time . Additionally, long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and enzyme activity.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular processes, while higher doses can lead to significant changes in cell function. For example, higher doses of the compound have been shown to inhibit shoot redifferentiation in plant cells, indicating a threshold effect . Additionally, toxic or adverse effects may be observed at high doses, which can impact the overall health and function of the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can participate in oxidation reactions, where it is converted to carboxylic acid functional groups . These reactions can influence metabolic flux and metabolite levels, affecting the overall metabolic pathway. Additionally, the compound’s interactions with enzymes involved in these pathways can lead to changes in enzyme activity and metabolic regulation.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with specific transporters and binding proteins that facilitate its movement within the cell . These interactions can affect the localization and accumulation of the compound, influencing its overall efficacy and potency. Additionally, the compound’s distribution within tissues can impact its ability to reach target sites and exert its effects.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with biomolecules and its overall efficacy. Additionally, the compound’s activity may be affected by its localization within specific subcellular compartments, impacting its ability to modulate cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-propoxybenzoic acid typically involves the bromination of 2-propoxybenzoic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-propoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Mechanism of Action
The mechanism of action of 5-Bromo-2-propoxybenzoic acid involves its interaction with specific molecular targets. The bromine atom and the propoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-propoxybenzoic acid
- 3-Allyl-4-propoxybenzoic acid
- 4-Propoxybenzoic acid
- 3-Amino-4-propoxybenzoic acid
- 5-Bromo-2-thienylboronic acid
- 2-Bromo-5-iodobenzoic acid
- 5-Bromo-2-chlorobenzoic acid
- 2-Bromo-5-chlorobenzoic acid
- 2-Bromo-5-methoxybenzoic acid
Uniqueness
5-Bromo-2-propoxybenzoic acid is unique due to its specific combination of a bromine atom and a propoxy group attached to the benzoic acid core. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
5-bromo-2-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKNXSROQAGMTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399246 | |
Record name | 5-bromo-2-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60783-91-7 | |
Record name | 5-Bromo-2-propoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60783-91-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-2-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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